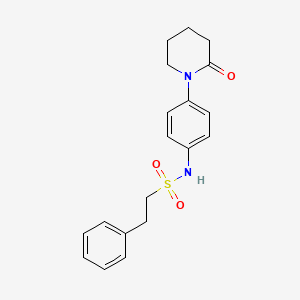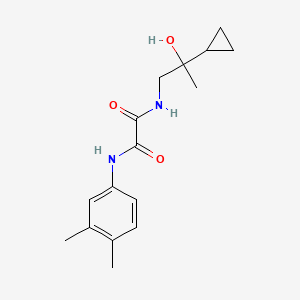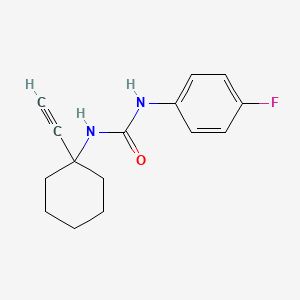
3-(1-ethynylcyclohexyl)-1-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethynylcyclohexyl)-1-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C15H17FN2O and its molecular weight is 260.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Properties
N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea derivatives demonstrate significant antifungal properties. For instance, compounds like N(1)- and N(3)-(4-fluorophenyl) ureas, when subjected to cyclocondensation with specific reagents, produce compounds that have exhibited fungitoxic action against pathogens like A. niger and F. oxyporum. The effectiveness of these compounds aligns closely with their structural features, indicating a strong correlation between chemical structure and antifungal potency (Mishra, Singh, & Wahab, 2000).
Herbicide Development
Certain fluorophenyl urea compounds have been identified as selective herbicides, particularly for grain sorghum. Analogs of compounds like N-cyclopropyl-N'-(2-fluorophenyl) urea have been assessed through assays on isolated chloroplasts to understand their herbicidal activity, revealing notable effectiveness in inhibiting photosynthetic electron transport and competing for atrazine binding sites (Gardner, Pilgram, Brown, & Bozarth, 1985).
Fluorescence Probing
Urea derivatives, such as N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, showcase pronounced solvatochromism in their fluorescence properties. These properties allow the detection of analytes with high acceptor numbers and analytes that form strong hydrogen bonds, such as alcohols, carboxylic acids, and fluoride ions, offering potential applications in chemical sensing and environmental monitoring (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).
Propriétés
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-15(10-4-3-5-11-15)18-14(19)17-13-8-6-12(16)7-9-13/h1,6-9H,3-5,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOUNIGGXHXBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)
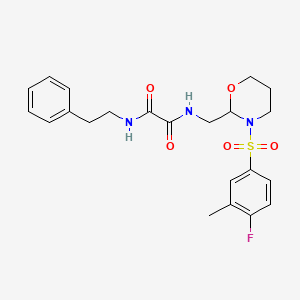
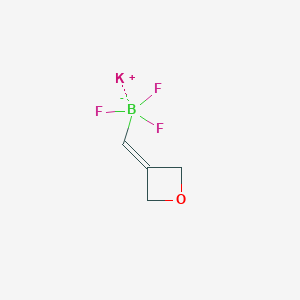

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2491190.png)
